molecular formula C10H18N2O2 B7410097 3-amino-N-(oxan-3-yl)cyclobutane-1-carboxamide

3-amino-N-(oxan-3-yl)cyclobutane-1-carboxamide

Cat. No.: B7410097
M. Wt: 198.26 g/mol
InChI Key: AJWJAXZOAMSZQC-UHFFFAOYSA-N
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Description

3-amino-N-(oxan-3-yl)cyclobutane-1-carboxamide is a compound that features a cyclobutane ring substituted with an amino group and an oxan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(oxan-3-yl)cyclobutane-1-carboxamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutanone with an oxan-3-ylamine derivative in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires heating and may involve solvents such as ethanol or methanol to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(oxan-3-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-amino-N-(oxan-3-yl)cyclobutane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-amino-N-(oxan-3-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(oxan-3-yl)cyclobutane-1-carboxamide stands out due to its unique cyclobutane ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-amino-N-(oxan-3-yl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c11-8-4-7(5-8)10(13)12-9-2-1-3-14-6-9/h7-9H,1-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWJAXZOAMSZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC(=O)C2CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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